Hydroxy Iloperidone-d4 N-Oxide
Description
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Properties
Molecular Formula |
C₂₄H₂₅D₄FN₂O₅ |
|---|---|
Molecular Weight |
448.52 |
Origin of Product |
United States |
Contextual Background of Iloperidone Metabolite Research
Overview of Metabolite Discovery in Contemporary Pharmaceutical Research
Contemporary approaches to metabolite discovery utilize a suite of advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). These powerful tools allow for the separation, detection, and structural elucidation of metabolites from complex biological matrices such as blood, urine, and tissue samples. The use of isotopically labeled compounds, such as those containing deuterium (B1214612), has become an invaluable strategy in these studies. clearsynth.comsimsonpharma.com
Significance of Iloperidone (B1671726) Biotransformation Pathways in Preclinical Drug Development
Iloperidone, an atypical antipsychotic agent, undergoes extensive metabolism in the body, primarily through three major biotransformation pathways: carbonyl reduction, hydroxylation, and O-demethylation. nih.govdrugbank.comgenixpharma.com These reactions are primarily mediated by the cytochrome P450 (CYP) enzyme system, specifically the CYP2D6 and CYP3A4 isoenzymes. nih.govgenixpharma.commdedge.com The metabolism of iloperidone results in the formation of several metabolites, with two being particularly prominent: P88 (formed via carbonyl reduction) and P95 (formed via hydroxylation). drugbank.comgenixpharma.com
A comprehensive understanding of these metabolic pathways allows for a more accurate prediction of the drug's behavior in diverse patient populations and informs dosing recommendations. mdedge.com Long-term treatment with iloperidone has also been shown to modulate the expression and activity of CYP2D enzymes in both the liver and the brain, which can have implications for its own metabolism and that of other co-administered drugs. nih.gov
Rationale for Investigation of Hydroxy Iloperidone-d4 N-Oxide as a Research Probe in Drug Metabolism Studies
This compound is a specifically designed chemical tool used to investigate the metabolic pathways of iloperidone. Its structure incorporates several key features that make it particularly useful for drug metabolism research.
The "Hydroxy Iloperidone" portion of the name indicates that it is a derivative of a hydroxylated metabolite of iloperidone. The "N-Oxide" functional group is a common metabolic modification of tertiary amines, a chemical feature present in iloperidone. mdpi.comtandfonline.com The formation of N-oxides can significantly alter a molecule's properties, such as increasing its polarity and water solubility, which may affect its distribution and excretion. nih.govacs.org While some N-oxides are inactive, others can be metabolically reactive. mdpi.comtandfonline.com The study of N-oxidation is therefore an important aspect of characterizing a drug's full metabolic profile. researchgate.net
The "-d4" designation signifies that four hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. clearsynth.com This isotopic labeling is a powerful technique in drug metabolism studies. simsonpharma.com Deuterated compounds are chemically very similar to their non-deuterated counterparts but have a slightly higher mass. bioscientia.de This mass difference allows them to be easily distinguished and quantified by mass spectrometry, even in the presence of their endogenous, non-labeled forms. clearsynth.comresearchgate.net This makes this compound an excellent internal standard for analytical methods, enabling precise and accurate measurement of the corresponding non-deuterated metabolite in biological samples. assumption.edu The use of such a standard helps to correct for variations in sample preparation and instrument response, ensuring the reliability of the data. clearsynth.com
In essence, this compound serves as a stable, traceable probe that allows researchers to meticulously track and quantify a specific metabolic pathway of iloperidone, contributing to a more complete understanding of its biotransformation.
Synthetic Strategies and Isotopic Labeling Approaches for Hydroxy Iloperidone D4 N Oxide
Retrosynthetic Analysis of the Hydroxy Iloperidone (B1671726) N-Oxide Chemical Scaffold
A retrosynthetic analysis of the Hydroxy Iloperidone N-Oxide scaffold breaks down the complex molecule into simpler, commercially available, or readily synthesizable precursors. The primary strategic disconnections are made at the N-oxide, the tertiary amine, and the ether linkage.
The initial disconnection targets the N-oxide bond on the piperidine (B6355638) ring, a transformation that can be achieved via a late-stage oxidation of the corresponding tertiary amine, Hydroxy Iloperidone-d4. This simplifies the target to a deuterated version of a known Iloperidone metabolite.
The next disconnection breaks the C-N bond of the piperidine ring from the propoxy linker. This bond is typically formed through an N-alkylation reaction, leading to two key fragments: 1-(4-(3-bromopropoxy-d4)-3-methoxyphenyl)ethanone and 4-(6-fluorobenzo[d]isoxazol-3-yl)piperidine.
Further disconnection of the ether linkage in the acetophenone (B1666503) fragment points to a Williamson ether synthesis between a deuterated 1,3-dihalopropane (e.g., 1,3-dibromo-d4-propane) and a suitably protected hydroxy-methoxyphenyl ethanone (B97240) precursor, such as 1-(4-hydroxy-3-methoxyphenyl)ethanone.
Deuterium (B1214612) Labeling Strategies at Specific Molecular Positions (d4 Integration)
The incorporation of deuterium at specific sites within a molecule is a critical strategy in drug metabolism studies. nih.govsimsonpharma.com For Hydroxy Iloperidone-d4 N-Oxide, the 'd4' designation indicates the stable, non-radioactive labeling with four deuterium atoms, typically on the propyl chain linking the two main aromatic portions of the molecule.
Introduction of Deuterium Atoms via Labeled Precursors
The most direct and common method for site-specific deuteration is the use of isotopically labeled starting materials or reagents in the synthesis. simsonpharma.comsnnu.edu.cn In the context of the proposed retrosynthesis, the d4-label is introduced via a deuterated propyl precursor.
Several methods can be employed for this purpose:
Synthesis from Deuterated Starting Materials : The synthesis can begin with a commercially available deuterated precursor, such as deuterated acetylene (B1199291) (C2D2), and build the propyl chain through a series of reactions. simsonpharma.com
Reductive Deuteration : A common approach involves the reductive deuteration of a carbonyl or alkene. For instance, a precursor with a double bond in the propyl chain could be subjected to catalytic hydrogenation using deuterium gas (D2). snnu.edu.cnresearchgate.net
Use of Deuterated Reagents : Reagents like deuterated metal hydrides (e.g., sodium borodeuteride, NaBD4) can be used to reduce functional groups, thereby introducing deuterium. researchgate.net
For creating a d4-propyl linker, a practical approach involves starting with a precursor like malonic acid, which can undergo exchange reactions in D2O under basic conditions to deuterate the central methylene (B1212753) group, followed by reduction and conversion to a dihalide, such as 1,3-dibromo-1,1,3,3-d4-propane. This labeled intermediate is then used in the Williamson ether synthesis step to ensure the d4-label is incorporated into the final molecular structure.
Methodologies for Isotopic Purity and Enrichment Assessment
After synthesis, it is crucial to verify the isotopic purity and the degree of deuterium enrichment. rsc.org This ensures that the desired number of deuterium atoms has been incorporated at the correct positions and that the final compound is suitable for its intended use, such as an internal standard in mass spectrometry-based quantitative analyses. rsc.orglgcstandards.com The primary techniques for this assessment are mass spectrometry and nuclear magnetic resonance spectroscopy. rsc.org
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the structural integrity and the precise location of the deuterium atoms within the molecule. rsc.orgacs.org | ¹H NMR: The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling. ²H NMR: Directly observes the deuterium nuclei, providing a definitive spectrum of the labeled sites. Quantitative NMR (qNMR) can be used to determine the level of enrichment with high reliability. omicronbio.comhyphadiscovery.com |
This dual-pronged analytical strategy, combining HR-MS and NMR, provides a comprehensive evaluation of the isotopic enrichment and structural integrity of the synthesized this compound. rsc.org
Multi-Step Chemical Synthesis Procedures for this compound
The synthesis of this compound is a multi-step process that combines the strategies from the retrosynthetic analysis and deuterium labeling. It requires careful control of reaction conditions and purification of intermediates.
Key Reaction Steps and Optimized Reaction Conditions
The forward synthesis proceeds through several key transformations. The synthesis of the parent drug, Iloperidone, has been achieved using continuous-flow processes, highlighting the robustness of the required chemical transformations. beilstein-journals.orgresearchgate.netresearchgate.net A similar approach can be adapted for its deuterated metabolite.
Table 2: Key Reaction Steps for the Synthesis of this compound
| Step | Reaction | Key Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Ether Synthesis | 1-(4-hydroxy-3-methoxyphenyl)ethanone, 1,3-dibromo-d4-propane, K₂CO₃, in a polar aprotic solvent (e.g., DMF). | Couples the deuterated linker to the acetophenone precursor via Williamson ether synthesis. |
| 2 | N-Alkylation | Intermediate from Step 1, 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole, a non-nucleophilic base (e.g., diisopropylethylamine). | Forms the core structure of Hydroxy Iloperidone-d4 by attaching the propoxy-d4-acetophenone side chain to the piperidine nitrogen. |
| 3 | N-Oxidation | Hydroxy Iloperidone-d4 (product from Step 2), an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or Dess-Martin periodinane (DMP) with catalytic acid. asianpubs.org | Converts the tertiary amine on the piperidine ring to the corresponding N-oxide, yielding the final product. |
Optimization of each step is critical. For instance, in the N-alkylation step, temperature control is necessary to prevent side reactions. The final N-oxidation step must be performed under mild conditions to avoid unwanted oxidation at other sites on the molecule. The synthesis of Iloperidone N-oxide has been reported using DMP and sulfuric acid in methylene dichloride. asianpubs.org
Purification Techniques for Synthetic Intermediates and Final Product
Effective purification at each stage is essential to remove unreacted starting materials, reagents, and by-products, ensuring the purity of the final compound. researchgate.net Given the polar nature of the intermediates and the final product, chromatographic techniques are most suitable.
Purification of Intermediates : Synthetic intermediates are often purified using standard flash column chromatography on silica (B1680970) gel. The solvent system (eluent) is chosen based on the polarity of the compound to achieve optimal separation.
Purification of Final Product : The final product, this compound, as a drug metabolite, is likely to be a polar molecule. hyphadiscovery.com Its purification often requires more advanced techniques. Reversed-phase High-Performance Liquid Chromatography (HPLC) is a common and effective method. waters.comhyphadiscovery.com Mass-directed preparative HPLC can be particularly powerful, as it uses a mass spectrometer to selectively collect fractions containing the compound with the desired molecular weight, greatly simplifying the isolation of the target molecule from complex mixtures. hyphadiscovery.comwaters.com For achieving high purity (>95%), multiple purification stages using different column chemistries or mobile phase conditions may be necessary. hyphadiscovery.com
Following purification, techniques such as lyophilization (freeze-drying) are used to remove the HPLC solvents and isolate the final product as a stable solid. hyphadiscovery.com
Advanced Structural Elucidation Techniques for Synthetic Confirmation
The definitive confirmation of the structure of this compound relies on a suite of advanced analytical methods. Each technique provides unique and complementary information, ensuring an unambiguous assignment of the molecular structure, including the successful incorporation of deuterium atoms and the position of the N-oxide moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Integration and Comprehensive Structural Assignment
In ¹H NMR spectroscopy, the integration of deuterium atoms is confirmed by the absence of proton signals at specific chemical shifts where they would be expected in the non-deuterated analogue. The d4 label in this compound is typically introduced on the ethylamine (B1201723) side chain of the piperidine ring. This results in the disappearance of the corresponding proton resonances in the ¹H NMR spectrum, providing direct evidence of successful labeling.
¹³C NMR spectroscopy is also vital. While ¹³C signals are still observed for the deuterated carbons, they appear as multiplets (due to C-D coupling) and often experience a slight upfield isotopic shift. The absence of strong ¹H-¹³C correlations for the labeled positions in Heteronuclear Single Quantum Coherence (HSQC) spectra further validates the sites of deuteration. Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), HSQC, and Heteronuclear Multiple Bond Correlation (HMBC), are used to assemble the complete molecular framework by mapping the through-bond connectivity of protons and carbons. hyphadiscovery.comresearchgate.net The HMBC correlations are particularly important for confirming the connectivity around the N-oxide nitrogen and the hydroxylated carbon.
Table 1: Representative ¹H and ¹³C NMR Data for Structural Confirmation Note: Chemical shifts (δ) are hypothetical and for illustrative purposes, referenced against typical values for similar structures. The key is the expected change upon deuteration and oxidation.
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Comment on d4 N-Oxide Derivative |
|---|---|---|---|
| Piperidine C-H (adjacent to N-oxide) | ~3.5 - 4.0 | ~55 - 60 | Signals are shifted downfield due to the electron-withdrawing N-oxide group. |
| Piperidine-CD₂ (alpha to N) | Signal absent | ~50 - 55 | Absence of ¹H signal confirms deuteration. ¹³C signal appears as a multiplet. |
| Piperidine-CD₂ (beta to N) | Signal absent | ~25 - 30 | Absence of ¹H signal confirms deuteration. ¹³C signal appears as a multiplet. |
| CH-OH (formerly C=O) | ~4.5 - 5.0 | ~65 - 70 | Signal confirms the reduction of the ketone to a secondary alcohol. |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition Verification
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. researchgate.net For this compound, HRMS is used to confirm the molecular formula C₂₄H₂₇D₄FN₂O₅. The measured mass must be within a narrow tolerance (typically < 5 ppm) of the calculated theoretical mass. thermofisher.com
The presence of the N-oxide functional group can be further corroborated by specific fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments. N-oxides are known to undergo a characteristic in-source decomposition involving the loss of an oxygen atom ([M+H-O]⁺). nih.gov The observation of a prominent ion corresponding to this neutral loss provides strong evidence for the N-oxide structure, helping to distinguish it from an isomeric compound with an additional hydroxyl group elsewhere on the molecule. The mass shift of +4 Da relative to Hydroxy Iloperidone N-Oxide confirms the deuterium labeling. core.ac.uk
Table 2: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Significance |
|---|---|---|---|
| [M+H]⁺ | C₂₄H₂₈D₄FN₂O₅⁺ | 449.2558 | Confirms the elemental composition and successful incorporation of four deuterium atoms and five oxygen atoms. |
| [M+H-O]⁺ | C₂₄H₂₈D₄FN₂O₄⁺ | 433.2609 | Diagnostic fragment for an N-oxide, resulting from the loss of the oxide oxygen. nih.gov |
| [M+H-H₂O]⁺ | C₂₄H₂₆D₄FN₂O₄⁺ | 431.2452 | Confirms the presence of a hydroxyl group through the neutral loss of water. |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopies for Functional Group Characterization
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopies provide valuable information about the functional groups present in a molecule and its electronic structure.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify specific covalent bonds based on their vibrational frequencies. In the spectrum of this compound, the presence of key functional groups is confirmed by characteristic absorption bands. The formation of the N-oxide is identified by a distinct N-O stretching vibration, typically appearing in the 950-970 cm⁻¹ region. asianpubs.org The reduction of the ketone is confirmed by the disappearance of the strong C=O stretching band (around 1670 cm⁻¹) and the appearance of a broad O-H stretching band from the new alcohol group (around 3200-3500 cm⁻¹). mdpi.com
Table 3: Key IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group Confirmed |
|---|---|---|
| 3200-3500 (broad) | O-H stretch | Hydroxyl (-OH) |
| 2900-3000 | C-H stretch | Aliphatic and Aromatic C-H |
| ~2200 | C-D stretch | Deuterium Label (-CD₂) |
| 950-970 | N-O stretch | N-Oxide |
| 1260-1270 | C-F stretch | Aryl Fluoride |
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the electronic transitions within a molecule. The UV spectrum of this compound is expected to be similar to that of the parent drug, Iloperidone, which exhibits absorption maxima related to the benzisoxazole and substituted acetophenone chromophores. Studies on Iloperidone show a significant absorption maximum (λ-max) around 227-229 nm. ajrconline.orgsphinxsai.comresearchgate.net The introduction of the N-oxide and hydroxyl groups may cause minor shifts (either bathochromic or hypsochromic) in the absorption bands due to their electronic effects on the chromophoric system.
Table 4: Expected UV-Vis Absorption Data
| Expected λ-max (nm) | Solvent | Associated Chromophore |
|---|---|---|
| ~229 | Methanol or 0.1N HCl | Benzisoxazole and Phenyl Ketone Systems ajrconline.orgsphinxsai.com |
| ~275 | Methanol | Secondary absorption band sphinxsai.com |
X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Determination
X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unequivocal proof of molecular connectivity, conformation, and absolute stereochemistry.
While obtaining a single crystal of a complex metabolite suitable for X-ray diffraction can be challenging, the technique offers unparalleled structural detail. The crystal structure of the parent compound, Iloperidone, has been determined by single-crystal X-ray diffraction, confirming its molecular geometry. europa.eu If a suitable crystal of this compound were grown, X-ray analysis would definitively confirm:
The geometry of the piperidine ring and the orientation of the N-oxide oxygen atom (axial vs. equatorial).
The absolute stereochemistry (R or S configuration) of the chiral center created by the reduction of the ketone to a hydroxyl group.
Intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing. researchgate.net
Although no public crystallographic data for this compound is currently available, the application of this technique to the parent drug and its cocrystals demonstrates its potential as the ultimate arbiter of structural assignment. europa.euresearchgate.net
Advanced Analytical Methodologies for Detection and Quantification of Hydroxy Iloperidone D4 N Oxide
Development of Chromatographic Separation Methods
Chromatographic separation is a critical first step in the analytical workflow, designed to isolate the target analyte, Hydroxy Iloperidone-d4 N-Oxide, from the parent drug, other metabolites, and endogenous components within a biological matrix. The choice of methodology is dictated by the physicochemical properties of the analyte, such as its polarity, volatility, and thermal stability.
Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), stands as the premier technique for the analysis of iloperidone (B1671726) and its metabolites. nih.govnih.gov These methods are ideally suited for polar, non-volatile, and thermally labile compounds like N-oxides. UPLC, which utilizes smaller particle sizes in the column's stationary phase, offers advantages over traditional HPLC, including enhanced resolution, faster analysis times, and increased sensitivity. researchgate.netrasayanjournal.co.in An efficient UPLC method was developed for the separation of iloperidone and its degradation products on an Acquity UPLC® BEH C18 column. nih.gov
The choice of stationary phase is paramount for achieving effective separation in reversed-phase liquid chromatography. For this compound and related compounds, C18 (octadecylsilyl) bonded silica (B1680970) is the most frequently employed stationary phase. nih.govnih.govresearchgate.net This is due to its hydrophobic nature, which provides effective retention for moderately polar compounds like iloperidone and its metabolites through hydrophobic interactions.
The selection criteria for a stationary phase include:
Analyte Polarity : The stationary phase should have a contrasting polarity to the analyte and mobile phase to ensure adequate retention and separation. C18 phases are effective for the separation of a wide range of drug compounds.
Particle Size : Smaller particle sizes (e.g., <2 μm in UPLC) lead to higher efficiency and resolution but also result in higher backpressure. rasayanjournal.co.in
Column Chemistry : While C18 is common, other stationary phases such as C8, phenyl, or embedded polar group (EPG) columns can offer alternative selectivity, which can be beneficial for resolving closely related metabolites. chromatographyonline.comchromatographyonline.com EPG phases, for instance, can provide better peak shapes for basic compounds and different selectivity compared to standard C18 columns. chromatographyonline.com
Table 1: Examples of Stationary Phases Used in the Analysis of Iloperidone and Related Compounds
| Stationary Phase | Column Dimensions | Particle Size | Application | Reference |
|---|---|---|---|---|
| CAPCELL PAK C18 MG III | 150mm × 2.0mm | 5µm | Iloperidone and its active metabolites in human plasma | nih.gov |
| Acquity UPLC® BEH C18 | 100mm x 2.1mm | 1.7 µm | Iloperidone and its degradation products | nih.gov |
| C18 | 250mm x 4.6mm | 5µm | Iloperidone stress degradation products | researchgate.net |
| C8 Reversed-Phase | Not Specified | Not Specified | Risperidone and 9-hydroxyrisperidone in plasma, urine, and saliva | researchgate.net |
Mobile phase optimization is a crucial process to achieve the desired retention time, resolution, and peak symmetry for the analyte. Strategies involve adjusting the organic modifier, aqueous component, pH, and additives.
Organic Modifier : Acetonitrile is a common choice due to its low viscosity and UV transparency. nih.govnih.gov Methanol is another option that can offer different selectivity. nih.gov
Aqueous Phase and pH Control : The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. The pH of the aqueous phase is a critical parameter, as it controls the ionization state of the analyte. For basic compounds like iloperidone and its metabolites, using an acidic mobile phase (e.g., pH 3.0-4.8) ensures that the analytes are in their protonated, more polar form, which leads to better peak shapes and retention on reversed-phase columns. nih.govresearchgate.net
Additives : Small amounts of additives like formic acid or ammonium formate are frequently used. nih.gov Formic acid helps to control the pH and acts as a proton source, which is beneficial for positive-ion mode mass spectrometry. nih.gov Buffers, such as phosphate buffers, can also be used to maintain a constant pH. researchgate.netejurnal-analiskesehatan.web.id
Table 2: Examples of Mobile Phase Compositions for Iloperidone and Antipsychotic Drug Analysis
| Organic Phase | Aqueous Phase / Buffer | Additives | Elution Mode | Reference |
|---|---|---|---|---|
| Acetonitrile | 5mM Ammonium Formate | 0.3% Formic Acid (pH 4.8) | Isocratic | nih.gov |
| Acetonitrile | Water | 0.1% Heptafluorobutyric Acid (HFBA) | Gradient | nih.gov |
| Methanol | Water | 0.1% Formic Acid | Gradient | nih.gov |
| Acetonitrile | 30 mM Phosphate Buffer (pH 3.0) | 0.23% Triethylamine | Isocratic | researchgate.net |
For complex samples containing analytes with a wide range of polarities, such as a parent drug and its various metabolites, an isocratic elution (constant mobile phase composition) may not provide adequate separation within a reasonable time. Gradient elution, where the composition of the mobile phase is changed over time, is often employed. nih.gov A typical gradient program in reversed-phase chromatography starts with a higher percentage of the aqueous phase to retain and resolve polar compounds, followed by a gradual increase in the organic solvent concentration to elute more hydrophobic compounds. This approach allows for the separation of multiple iloperidone-related substances in a single analytical run. researchgate.netnih.gov
Table 3: Illustrative Gradient Elution Program for Metabolite Analysis
| Time (minutes) | % Aqueous Phase (A) | % Organic Phase (B) |
|---|---|---|
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 8.0 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 95 | 5 |
| 12.0 | 95 | 5 |
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, its application to the analysis of this compound is severely limited. N-oxide compounds are typically non-volatile and are known to be thermally labile. acs.org Subjecting such compounds to the high temperatures of a standard GC inlet and column can lead to thermal degradation, most commonly deoxygenation, where the N-oxide is converted back to the corresponding tertiary amine. acs.org This degradation prevents the accurate quantification of the original N-oxide metabolite.
While derivatization techniques could potentially be used to increase volatility and thermal stability, these add complexity and potential sources of error to the analytical method. Given the suitability of LC-based methods, GC is generally not the preferred technique for the analysis of N-oxide metabolites of drugs like iloperidone.
Liquid Chromatography (LC) Techniques (e.g., HPLC, UPLC)
Mass Spectrometry (MS) Applications in Metabolite Analysis
Mass spectrometry is an indispensable tool for the analysis of drug metabolites due to its exceptional sensitivity and selectivity. When coupled with liquid chromatography (LC-MS), it provides definitive identification and quantification of analytes like this compound, even at very low concentrations in complex biological matrices. nih.govnih.gov
High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) is a commonly used platform. nih.gov The mass spectrometer is typically operated with an electrospray ionization (ESI) source in positive ion mode, as the nitrogen atoms in the iloperidone structure are readily protonated. nih.gov
Key MS applications and techniques include:
Tandem Mass Spectrometry (MS/MS) : This technique, often using a triple quadrupole mass spectrometer, provides excellent selectivity and sensitivity through Multiple Reaction Monitoring (MRM). nih.gov In MRM, a specific precursor ion (the protonated molecule, [M+H]+) is selected and fragmented, and a specific product ion is monitored. This process minimizes interference from other co-eluting compounds.
High-Resolution Accurate Mass (HRAM) Spectrometry : Instruments like Orbitrap or Time-of-Flight (TOF) mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion with very high precision. researchgate.netthermofisher.com This allows for the determination of the elemental composition of the analyte and its fragments, providing a high degree of confidence in its identification. nih.gov
Fragmentation Analysis : The fragmentation pattern of a molecule in the mass spectrometer is unique and provides structural information. For N-oxides, a characteristic fragmentation pathway is the neutral loss of an oxygen atom ([M+H - 16]+). nih.govresearchgate.net This "deoxygenation" can sometimes occur thermally in the ion source, particularly with atmospheric pressure chemical ionization (APCI), and can be used as a diagnostic tool to distinguish N-oxides from hydroxylated metabolites, which typically show a loss of water ([M+H - 18]+). nih.govresearchgate.net
Table 4: Mass Spectrometry Parameters for Iloperidone and Metabolite Analysis
| Analyte | Ionization Mode | Scan Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
|---|---|---|---|---|---|
| Iloperidone | ESI+ | MRM | 427.2 | 261.2 | nih.gov |
| Iloperidone Metabolites (P88/P95) | ESI+ | MRM | 429.1 | 261.1 | nih.gov |
| Hydroxy Iloperidone | Not Specified | Full Scan / SIM | Not Specified | Not Specified | thermofisher.com |
| Iloperidone | ESI+ | HRAMS (MS/MS) | Not Specified | Not Specified | nih.gov |
Ionization Techniques (e.g., Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI))
The initial and critical step in the mass spectrometric analysis of this compound is the efficient generation of gas-phase ions from the condensed phase. Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common ionization sources used for this class of compounds.
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules like N-oxides. In ESI, a high voltage is applied to a liquid passing through a capillary, which generates an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this compound, ESI in the positive ion mode would typically produce a protonated molecule, [M+H]⁺. One of the advantages of ESI is that it usually imparts minimal internal energy to the analyte, which results in abundant molecular ions with little fragmentation in the source. However, under certain ESI-MS conditions, N-oxides can be prone to in-source fragmentation, leading to the loss of an oxygen atom.
Atmospheric Pressure Chemical Ionization (APCI) is another valuable ionization technique that is suitable for a wide range of analytes, including those with lower polarity. In APCI, the sample is vaporized in a heated nebulizer, and the resulting gas-phase molecules are ionized by corona discharge. APCI is known to be more prone to thermal degradation of analytes compared to ESI. This characteristic can be exploited to differentiate N-oxides from their hydroxylated isomers. N-oxides often exhibit a characteristic neutral loss of 16 Da ([M+H-O]⁺) in the APCI source, a phenomenon that is less common or absent for hydroxylated compounds. This in-source "deoxygenation" can serve as a diagnostic tool for the identification of N-oxide metabolites. The extent of this deoxygenation can be influenced by the temperature of the APCI source. researchgate.netresearchgate.netnih.gov
The choice between ESI and APCI for the analysis of this compound would depend on the specific requirements of the assay, such as the need for preserving the molecular ion integrity (favoring ESI) or the desire for diagnostic in-source fragmentation (favoring APCI).
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation, providing detailed information about the fragmentation pathways of a molecule. In an MS/MS experiment, a precursor ion of interest (e.g., the [M+H]⁺ ion of this compound) is mass-selected, subjected to collision-induced dissociation (CID), and the resulting product ions are mass-analyzed. The fragmentation pattern is a unique fingerprint of the molecule's structure.
The fragmentation of N-oxides under CID conditions often involves characteristic pathways. A common fragmentation pathway for protonated N-oxides is the elimination of a hydroxyl radical (•OH), resulting in an [M+H-17]⁺ ion. researchgate.net Another possibility is the neutral loss of water ([M+H-18]⁺). The specific fragmentation pattern of this compound would be influenced by the positions of the hydroxyl group, the N-oxide moiety, and the deuterium (B1214612) label. The stable isotope label (d4) would lead to a 4 Da mass shift in the precursor ion and any fragments containing the deuterium atoms, which aids in distinguishing the analyte from endogenous interferences.
Product ion scanning is the most common MS/MS experiment used for structural elucidation. In this mode, a specific precursor ion is selected and fragmented, and the resulting spectrum of all product ions is recorded. For this compound, a product ion scan of its protonated molecule would reveal its characteristic fragmentation pattern. By analyzing the mass-to-charge ratios of the product ions, the structure of the metabolite can be confirmed, and the site of metabolism can often be pinpointed. For instance, the fragmentation of the piperidine (B6355638) ring or the benzisoxazole core of the iloperidone structure would produce diagnostic product ions.
Precursor ion scanning is a targeted MS/MS technique used to identify all precursor ions that fragment to a specific, common product ion. This is particularly useful for identifying a class of related compounds, such as metabolites that share a common structural core with the parent drug. If a characteristic fragment ion for the iloperidone backbone is known, a precursor ion scan for this fragment can be used to selectively detect all metabolites of iloperidone, including this compound, in a complex mixture. sci-hub.boxwaters.comwaters.com
Neutral loss scanning is another targeted MS/MS technique where the mass spectrometer scans for all precursor ions that lose a specific neutral fragment upon CID. This method is highly effective for identifying metabolites that have undergone a specific biotransformation, such as glucuronidation (loss of 176 Da) or sulfation (loss of 80 Da). For N-oxide metabolites, a neutral loss scan for 16 Da (oxygen) or 17 Da (hydroxyl radical) could potentially be used for their selective detection, although the former is more commonly associated with in-source decay in APCI.
High-Resolution Mass Spectrometry (HRMS) for Isotopic Pattern Analysis and Formula Confirmation
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an ion. This is a powerful tool for confirming the identity of a metabolite and distinguishing it from isobaric interferences. For this compound, HRMS can be used to confirm its elemental formula with a high degree of confidence.
Furthermore, HRMS can resolve the isotopic pattern of an ion. The presence of four deuterium atoms in this compound will result in a characteristic isotopic distribution that can be precisely measured by HRMS. This isotopic signature provides an additional layer of confirmation for the identity of the analyte. In a study on the quantitation of iloperidone and hydroxy iloperidone, HRMS was used in full scan and selected ion monitoring (SIM) modes, achieving a limit of quantitation (LOQ) of 50 pg/mL for hydroxy iloperidone in full scan mode and 10 pg/mL in SIM mode. thermofisher.com
| Analytical Mode | Analyte | Limit of Quantitation (LOQ) |
| Full Scan HRMS | Hydroxy Iloperidone | 50 pg/mL |
| SIM HRMS | Hydroxy Iloperidone | 10 pg/mL |
Quantitative Mass Spectrometry using Isotope Dilution (e.g., Selected Reaction Monitoring (SRM), Multiple Reaction Monitoring (MRM))
For the accurate quantification of this compound in biological samples, isotope dilution mass spectrometry is the gold standard. This technique involves spiking the sample with a known amount of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass. In this case, a different isotopologue of Hydroxy Iloperidone N-Oxide (e.g., with ¹³C or ¹⁵N labeling) would be an ideal internal standard.
Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are tandem mass spectrometry techniques used for quantitative analysis. nih.gov In an MRM experiment, a specific precursor ion is selected in the first mass analyzer, fragmented, and then a specific product ion is selected in the second mass analyzer. This precursor-to-product ion transition is highly specific to the analyte of interest, which significantly reduces background noise and enhances sensitivity. A validated LC-MS/MS method for the simultaneous determination of iloperidone and its two active metabolites, P88 and P95 (hydroxy iloperidone), utilized MRM. nih.gov The MRM transitions for P88 and P95 were m/z 429.1 → 261.1. nih.gov For this compound, the precursor ion would be shifted by the mass of the deuterium atoms and the oxygen atom.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Iloperidone | 427.2 | 261.2 |
| P88 and P95 (Hydroxy Iloperidone) | 429.1 | 261.1 |
This MRM-based approach, coupled with isotope dilution, provides the high sensitivity, specificity, and accuracy required for pharmacokinetic studies of this compound.
Internal Standard Selection and Application (this compound as Internal Standard)
In quantitative bioanalysis, particularly when using liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is crucial for ensuring accurate and reproducible results. wuxiapptec.com An IS is a compound of known concentration added to samples to correct for variability during sample preparation, chromatographic separation, and mass spectrometric detection. wuxiapptec.com
Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in LC-MS bioanalysis. wuxiapptec.comnih.gov These are compounds where one or more atoms of the analyte are replaced with a stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). wuxiapptec.comcerilliant.com SIL-IS compounds have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during extraction and ionization. wuxiapptec.com This co-elution and similar ionization response help to compensate for matrix effects, where other components in a biological sample can suppress or enhance the analyte's signal. wuxiapptec.com
This compound serves as an ideal SIL-IS for the quantification of non-labeled Hydroxy Iloperidone N-Oxide. The deuterium labeling provides a mass difference that allows the mass spectrometer to distinguish between the analyte and the internal standard, while their chemical similarities ensure they experience similar effects throughout the analytical process. wuxiapptec.comcerilliant.com To minimize potential cross-talk between the analyte and the IS signals in the mass spectrometer, a mass difference of 4-5 Daltons is generally preferred. wuxiapptec.com
The selection of an appropriate internal standard also depends on several other factors including its availability, cost, and potential for isotopic scrambling or back-exchange. cerilliant.com While deuterium-labeled standards are common, care must be taken as they can sometimes exhibit slight chromatographic shifts compared to the non-labeled analyte. wuxiapptec.comnih.gov
Calibration Curve Generation and Validation Parameters
A calibration curve is essential for quantitative analysis, establishing the relationship between the known concentrations of an analyte and the instrument's response. For the quantification of this compound, a calibration curve would be generated by plotting the ratio of the peak area of the analyte to the peak area of its internal standard against the known concentrations of the analyte.
The validation of the bioanalytical method ensures its reliability and includes the assessment of several key parameters:
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. For iloperidone and its metabolites, linearity has been demonstrated over specific concentration ranges, with regression coefficients (r²) typically greater than 0.99. nih.govnih.gov
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. rrml.ro For bioanalytical methods, accuracy is often expressed as the percentage of bias, and precision as the coefficient of variation (CV%). rrml.ro Validation studies for related compounds have shown intra- and inter-day precision with CVs less than 15%, and accuracy within ±15% of the nominal concentration. nih.govnih.govrrml.ro
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision. For iloperidone and its hydroxy metabolite, LOQs as low as 10 pg/mL have been achieved. thermofisher.com
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. rrml.ro
| Validation Parameter | Typical Acceptance Criteria | Research Findings for Iloperidone & Metabolites |
| Linearity (r²) | > 0.99 | > 0.9996 nih.gov |
| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | 0-5% nih.gov |
| Precision (% CV) | < 15% (< 20% at LOQ) | 1.70-5.90% nih.gov |
| Lower Limit of Quantification (LOQ) | Method dependent | 10 pg/mL thermofisher.com |
| Recovery | Consistent and reproducible | 87.12-94.47% nih.gov |
Sample Preparation Techniques for Preclinical and In Vitro Biological Matrices
The complexity of biological matrices such as plasma, urine, and tissue homogenates necessitates thorough sample preparation to remove interfering substances and concentrate the analyte of interest before analysis.
Protein Precipitation and Liquid-Liquid Extraction Methodologies
Protein Precipitation (PPT) is a common and straightforward method for removing proteins from biological samples. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the sample, which causes the proteins to precipitate out of solution. While simple and fast, PPT may result in less clean extracts compared to other techniques, potentially leading to significant matrix effects. nih.gov
Liquid-Liquid Extraction (LLE) is a classic technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.com The pH of the aqueous phase is often adjusted to ensure the analyte is in its non-ionized form, facilitating its transfer into the organic solvent. mdpi.com For the analysis of iloperidone and its metabolites, LLE with solvents like ethyl acetate has been successfully employed. nih.gov Supported liquid extraction (SLE) is a variation of LLE that uses a solid support material, which can improve efficiency and reduce emulsion formation. nih.govnih.gov
Solid Phase Extraction (SPE) Method Development
Solid Phase Extraction (SPE) is a highly effective and selective sample preparation technique that has become a staple in bioanalytical laboratories. mdpi.com It utilizes a solid sorbent material packed into a cartridge or plate to isolate analytes from a liquid sample. sigmaaldrich.com The basic steps of SPE include conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest. sigmaaldrich.comsigmaaldrich.com
The development of an SPE method involves the careful selection of the sorbent and optimization of the wash and elution solvents. thermofisher.com For compounds like iloperidone and its metabolites, which possess both non-polar and basic functionalities, mixed-mode SPE sorbents that combine reversed-phase and ion-exchange retention mechanisms can provide excellent selectivity and cleanup. researchgate.net
| SPE Step | Purpose | Key Considerations |
| Conditioning | Wets the sorbent to ensure consistent interaction with the sample. sigmaaldrich.com | The choice of solvent depends on the sorbent type. |
| Equilibration | Primes the sorbent with a solution similar to the sample matrix to maximize retention. sigmaaldrich.com | pH and ionic strength should be optimized. |
| Sample Loading | The sample is passed through the sorbent, and the analyte is retained. | The flow rate can impact retention efficiency. |
| Washing | Removes interfering substances from the sorbent. sigmaaldrich.com | The wash solvent should be strong enough to remove interferences but not elute the analyte. |
| Elution | A solvent is used to disrupt the interactions between the analyte and the sorbent, releasing the analyte. sigmaaldrich.com | The elution solvent should be strong enough for complete recovery of the analyte in a small volume. |
Microextraction Techniques
In recent years, there has been a push towards greener and more miniaturized sample preparation techniques. Microextraction techniques offer several advantages, including reduced solvent and sample consumption, and high enrichment factors.
Solid-Phase Microextraction (SPME) is a solvent-free technique that uses a fused silica fiber coated with a stationary phase to extract analytes from a sample. nih.govresearchgate.net The fiber can be directly immersed in the sample or exposed to the headspace above it. researchgate.net After extraction, the analytes are desorbed from the fiber, typically by thermal desorption in a gas chromatograph or by solvent desorption for liquid chromatography.
Microextraction in a Packed Sorbent (MEPS) is a miniaturized version of SPE where the sorbent is packed into a syringe. nih.govresearchgate.net This technique allows for the extraction of small sample volumes and direct injection of the eluate into the analytical instrument. nih.gov MEPS has been successfully applied to the analysis of antipsychotic drugs and their metabolites in various biological matrices. researchgate.net
Advanced Spectroscopic Techniques for Metabolite Characterization
The identification and structural elucidation of drug metabolites are critical for understanding the metabolic fate of a drug. Advanced spectroscopic techniques, particularly when coupled with chromatographic separation, are powerful tools for this purpose.
Mass Spectrometry (MS) , especially tandem mass spectrometry (MS/MS), is an indispensable tool for metabolite identification. nih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of a metabolite. thermofisher.com MS/MS experiments involve the fragmentation of a selected precursor ion to generate a characteristic product ion spectrum, which provides structural information. nih.gov For N-oxide metabolites, specific fragmentation patterns, such as the neutral loss of an oxygen atom, can be indicative of this metabolic pathway. researchgate.net The use of LC/MS/MS has been instrumental in characterizing the various metabolites of iloperidone. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical structure of a molecule. While less sensitive than MS, NMR is a powerful tool for the unambiguous identification of metabolite structures. nih.gov Hyphenated techniques, such as LC-NMR, allow for the online separation and structural elucidation of metabolites from complex biological mixtures. nih.gov The combination of LC-NMR and LC-MS has been successfully used to identify unknown metabolites of iloperidone in rat bile. nih.gov
In Vitro Biotransformation and Mechanistic Studies of Iloperidone Leading to N Oxide Derivatives
Enzyme Systems Involved in N-Oxidation and Hydroxylation Pathways
The metabolism of iloperidone (B1671726) is predominantly hepatic and involves several key enzyme systems that catalyze its conversion into major metabolites. These pathways include hydroxylation, carbonyl reduction, and O-demethylation, with N-oxidation being another potential route of biotransformation.
The cytochrome P450 superfamily of enzymes is the primary contributor to the Phase I metabolism of iloperidone. nih.gov Two main isoforms, CYP2D6 and CYP3A4, are responsible for the majority of its initial biotransformation. mdpi.commdpi.com
CYP2D6: This isoform is principally responsible for the hydroxylation of iloperidone to its metabolite P94, which is then further metabolized to P95. nih.gov CYP2D6 also mediates a carbonyl reduction pathway. mdpi.commdpi.com The activity of CYP2D6 is a significant determinant of the plasma concentrations of iloperidone and its metabolites. researchgate.net
CYP3A4: This isoform contributes to iloperidone metabolism to a lesser extent, primarily by catalyzing its O-demethylation to form the P89 metabolite. nih.govdrugbank.com
In vitro studies using human liver microsomes have demonstrated that iloperidone can also act as an inhibitor of these enzymes. It exerts a potent noncompetitive inhibition on CYP3A4 and a competitive inhibition on CYP2D6. nih.govresearchgate.netnih.gov This suggests a potential for drug-drug interactions with other substrates of these enzymes. nih.gov Studies in rat liver microsomes also show a direct, albeit weaker, inhibitory effect on CYP2D activity. mdpi.comresearchgate.net
| Enzyme Isoform | Metabolic Pathway | Resulting Metabolite(s) | Inhibitory Mechanism (Iloperidone) | Inhibitory Constant (Ki) in Human Liver Microsomes |
|---|---|---|---|---|
| CYP2D6 | Hydroxylation, Carbonyl Reduction | P94, P95 | Competitive | 2.9 µM nih.govresearchgate.net |
| CYP3A4 | O-demethylation | P89 | Noncompetitive | 0.38 µM nih.govresearchgate.net |
| CYP2C19 | Not a primary pathway | N/A | Mixed | 6.5 µM nih.gov |
| CYP1A2 | Not a primary pathway | N/A | Mixed | 45 µM nih.gov |
Flavin-containing monooxygenases (FMOs) are a critical family of Phase I metabolic enzymes, distinct from the CYP450 system. optibrium.com FMOs catalyze the oxygenation of various xenobiotics, particularly those containing a soft, nucleophilic heteroatom such as nitrogen or sulfur. optibrium.com Their activity is responsible for a variety of reactions, including N-oxidation. optibrium.com
While the primary metabolic pathways of iloperidone are mediated by CYP enzymes, the formation of an N-oxide derivative, such as a precursor to Hydroxy Iloperidone-d4 N-Oxide, mechanistically points toward the involvement of FMOs. These enzymes are well-known for catalyzing the N-oxidation of therapeutic drugs. nih.gov Although direct experimental evidence specifically detailing FMO-mediated metabolism of iloperidone is not extensively documented in the literature, the chemical structure of iloperidone and its metabolites makes this pathway plausible for the formation of N-oxide species.
In addition to the CYP450 system, other enzymes contribute to the biotransformation of iloperidone. One of the three major metabolic pathways for iloperidone is carbonyl reduction, which leads to the formation of the active metabolite P88. drugbank.compsychopharmacologyinstitute.com This reaction is attributed to cytosolic enzymes. researchgate.netresearchgate.net
While other enzyme systems, such as aldehyde oxidase (AOX), are involved in the metabolism of some atypical antipsychotics like ziprasidone, their role in iloperidone metabolism has not been established. nih.govwuxiapptec.comresearchgate.net Similarly, Phase II conjugation reactions, which are important for the elimination of many drugs, have not been identified as a primary pathway for iloperidone itself.
In Vitro Metabolic Stability and Formation Kinetics
In vitro assays using subcellular fractions and whole-cell systems are essential tools in preclinical development to predict the in vivo metabolic fate of a drug candidate. These studies provide key pharmacokinetic parameters such as metabolic half-life (t½) and intrinsic clearance (CLint). nuvisan.com
Liver microsomes, which are rich in Phase I enzymes like CYPs and FMOs, are widely used to assess metabolic stability across different species. nuvisan.comdls.com Such assays are routinely conducted with microsomes from rats, mice, dogs, and monkeys to support preclinical safety and efficacy studies. nuvisan.comlongdom.org
Studies with rat liver microsomes have been instrumental in characterizing iloperidone's metabolic profile. For instance, iloperidone was found to have a weak direct inhibitory effect on CYP2D activity in rat liver microsomes, with a reported Ki of 11.5 μM. mdpi.comresearchgate.net Furthermore, chronic administration of iloperidone in rats was shown to decrease the activity of several CYP isoforms in liver microsomes, including those involved in testosterone hydroxylation (CYP2B, CYP2C11, CYP3A). nih.gov
| Preclinical Species | In Vitro System | Finding | Quantitative Data |
|---|---|---|---|
| Rat | Liver Microsomes | Inhibition of CYP2D activity | Ki = 11.5 µM mdpi.comresearchgate.net |
| Rat | Liver Microsomes | Decreased CYP2B activity (post-chronic treatment) | Reduced to 67% of control nih.gov |
| Rat | Liver Microsomes | Decreased CYP2C11 activity (post-chronic treatment) | Reduced to 67-69% of control nih.gov |
| Rat | Liver Microsomes | Decreased CYP3A activity (post-chronic treatment) | Reduced to 71-83% of control nih.gov |
Primary hepatocytes provide a more comprehensive in vitro model than microsomes, as they contain a full complement of metabolic enzymes and cofactors for both Phase I and Phase II reactions. dls.comresearchgate.net They are considered a valuable tool for predicting species differences in drug metabolism. nih.gov
Hepatocyte studies in non-human species such as rats and dogs are common in preclinical drug development. mdpi.comnih.gov Research on iloperidone has utilized these models to investigate its influence on metabolic enzyme expression. For example, studies have shown that iloperidone can decrease the expression of major cytochrome P450 enzymes in hepatocyte cultures. mdpi.com This regulatory effect on enzyme expression highlights a more complex interaction than the direct inhibition observed in microsomal assays and underscores the value of hepatocyte models in mechanistic toxicology and drug interaction studies.
Recombinant Enzyme Incubation Systems for Specific Pathway Elucidation
Incubation of iloperidone with recombinant human CYP2D6 and CYP3A4 demonstrates that both enzymes are capable of metabolizing the parent compound through various oxidative pathways, including hydroxylation and O-demethylation. nih.govnih.gov While direct evidence for the formation of "this compound" in these systems is not explicitly detailed in the available literature, the general principles of drug metabolism suggest that the N-oxidation of the piperidine (B6355638) ring in iloperidone is a plausible reaction catalyzed by these enzymes. Flavin-containing monooxygenases (FMOs) are another class of enzymes known to catalyze the N-oxidation of various xenobiotics and could also play a role in this specific biotransformation. optibrium.comhyphadiscovery.com
The use of recombinant enzymes is critical in determining the relative contribution of each enzyme to a specific metabolic pathway. By comparing the rate of metabolite formation in incubations with different recombinant CYPs, researchers can establish which enzyme is the primary catalyst for N-oxide generation. This information is vital for predicting potential drug-drug interactions, as co-administered drugs that inhibit or induce these specific enzymes could alter the metabolic profile of iloperidone, potentially affecting its efficacy and safety. nih.gov
Metabolite Identification Strategies for Iloperidone N-Oxide Derivatives
The identification and structural elucidation of metabolites are paramount in drug metabolism studies. For iloperidone and its N-oxide derivatives, a combination of advanced analytical techniques is employed to characterize these compounds from complex biological matrices.
Use of Isotope-Labeled Iloperidone for Tracing Metabolic Pathways
Isotope-labeled compounds, such as those containing deuterium (B1214612) (d), are invaluable tools in metabolic research. The use of deuterated analogs, like this compound, can significantly aid in tracing and identifying metabolic pathways. The deuterium atoms serve as a unique mass tag, allowing for the easy differentiation of the drug and its metabolites from endogenous compounds in biological samples when analyzed by mass spectrometry.
While specific studies on "this compound" are not extensively documented, the principle of using stable isotope-labeled drugs is well-established. For instance, the deuterated analog, Iloperidone metabolite Hydroxy Iloperidone-d3 (P88-d3), is available for research purposes, highlighting the utility of this approach in studying iloperidone's metabolism. medchemexpress.com The predictable mass shift caused by the deuterium label simplifies the identification of drug-related material in complex chromatograms and mass spectra.
High-Resolution Mass Spectrometry in Metabolite Mapping
High-resolution mass spectrometry (HRMS) is a cornerstone technique for the identification and characterization of drug metabolites. Its ability to provide accurate mass measurements with high resolution allows for the determination of the elemental composition of a metabolite, which is a critical step in its structural elucidation.
In the context of iloperidone, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has been instrumental in identifying its various metabolites in in vitro and in vivo samples. nih.gov For an N-oxide metabolite, a characteristic fragmentation pattern in mass spectrometry is the neutral loss of an oxygen atom (16 Da). nih.gov This "deoxygenation" can be induced by thermal activation in the ion source of the mass spectrometer and serves as a diagnostic tool to differentiate N-oxides from hydroxylated metabolites. nih.gov The high mass accuracy of HRMS would allow for the confident assignment of the elemental formula to the parent ion and its fragments, further supporting the identification of an N-oxide structure.
NMR-based Metabolomics for Comprehensive In Vitro Profiling
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules and is a powerful tool for the definitive identification of drug metabolites. While mass spectrometry provides information on the mass and elemental composition, NMR can reveal the precise location of metabolic modifications on the drug's molecular scaffold.
For iloperidone, the combination of liquid chromatography with NMR spectroscopy (LC-NMR) has been successfully applied to identify unknown metabolites in rat bile. nih.gov This hyphenated technique allows for the separation of metabolites from a complex mixture, followed by their structural characterization by NMR. For a compound like this compound, NMR would be crucial in confirming the position of both the hydroxyl group and the N-oxide on the iloperidone structure. The chemical shifts and coupling patterns of the protons in the vicinity of these modifications would provide unambiguous evidence for the metabolite's structure. hyphadiscovery.com
Species Differences in Iloperidone Biotransformation in Preclinical Models
Preclinical animal models are essential for evaluating the metabolic fate of new drug candidates before human trials. However, species differences in drug metabolism are common and can significantly impact the translation of preclinical data to humans.
Comparative Metabolism in Animal Models (e.g., rat, dog)
Studies comparing the metabolism of iloperidone in different species, such as rats and dogs, have revealed both similarities and differences in the metabolic profiles. nih.gov These differences are often attributed to variations in the expression and activity of drug-metabolizing enzymes, particularly CYP isozymes, among species. nih.govnih.gov
For instance, while both rats and dogs produce a range of hydroxylated and dealkylated metabolites of iloperidone, the relative abundance of these metabolites can differ significantly. nih.gov A study identified that a hydroxylated metabolite was the principal metabolite in dogs, while a reduced metabolite was major in rats and humans. nih.gov Although the formation of N-oxide derivatives of iloperidone in these preclinical models is not explicitly quantified in the cited literature, the general understanding of drug metabolism suggests that this pathway is likely to occur in both species. However, the extent of N-oxidation could vary depending on the relative activities of the responsible CYP and/or FMO enzymes in rat and dog liver microsomes. nih.gov Comparative in vitro studies using liver microsomes from different species are a valuable tool for assessing these potential differences in metabolic pathways. longdom.org
Interactive Data Table: Key Enzymes in Iloperidone Metabolism
| Enzyme | Metabolic Pathway | Role in Iloperidone Metabolism |
| CYP2D6 | Hydroxylation, Carbonyl Reduction | Major enzyme involved in the metabolism of iloperidone. nih.gov |
| CYP3A4 | O-dealkylation | Contributes to the metabolism of iloperidone to a lesser extent than CYP2D6. nih.gov |
| FMOs | N-oxidation | Potentially involved in the formation of N-oxide metabolites of drugs with tertiary amines. optibrium.comhyphadiscovery.com |
Interactive Data Table: Analytical Techniques for Metabolite Identification
| Technique | Application in Iloperidone Metabolite Studies | Key Advantages |
| Isotope Labeling | Tracing metabolic pathways of deuterated analogs like P88-d3. medchemexpress.com | Simplifies identification in complex matrices. |
| High-Resolution Mass Spectrometry (HRMS) | Characterization of metabolites based on accurate mass and fragmentation. nih.gov | Provides elemental composition and helps differentiate isomers. |
| Nuclear Magnetic Resonance (NMR) | Definitive structural elucidation of metabolites. nih.gov | Provides precise information on the location of metabolic modifications. |
In Vitro to In Vivo Extrapolation Methodologies for Preclinical Systems
The translation of in vitro metabolic data to predict the in vivo pharmacokinetic behavior of a drug is a critical step in preclinical drug development. This process, known as in vitro to in vivo extrapolation (IVIVE), utilizes mathematical models to bridge the gap between laboratory experiments and potential outcomes in a whole organism. For atypical antipsychotics like iloperidone, understanding the formation and fate of metabolites, including N-oxide derivatives, is crucial for predicting efficacy and potential drug-drug interactions.
The primary metabolism of iloperidone is known to be mediated by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4, which are responsible for hydroxylation and O-demethylation reactions, respectively psychopharmacologyinstitute.commdpi.com. The formation of N-oxide metabolites is a recognized pathway for compounds containing tertiary amine structures, such as iloperidone. This oxidative process can be catalyzed by both cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) enzymes hyphadiscovery.com.
While specific mechanistic studies on the formation of this compound are not extensively detailed in publicly available literature, the general principles of N-oxidation provide a framework for understanding its potential formation. The deuteration (d4) in the molecule serves as a stable isotope label, often used in metabolic studies to trace the fate of the drug and its metabolites using techniques like mass spectrometry nih.govmdpi.commdpi.com.
Detailed Research Findings from In Vitro Systems
In vitro studies using human liver microsomes are a standard method to investigate the metabolic fate of drug candidates. These preparations contain a rich complement of drug-metabolizing enzymes, including CYPs and FMOs. By incubating iloperidone with these microsomes in the presence of necessary cofactors (e.g., NADPH), researchers can identify the resulting metabolites.
| Parameter | Value | Experimental System | Enzyme(s) Implicated |
|---|---|---|---|
| Apparent Michaelis-Menten Constant (Km) | Data not available | Human Liver Microsomes | CYP/FMO Isoforms |
| Maximum Velocity (Vmax) | Data not available | Human Liver Microsomes | CYP/FMO Isoforms |
| Intrinsic Clearance (CLint) | Data not available | Human Liver Microsomes | CYP/FMO Isoforms |
Extrapolating to Preclinical In Vivo Models
Once in vitro metabolic data is obtained, IVIVE models are employed to predict in vivo pharmacokinetic parameters in preclinical animal models. These models incorporate various physiological and biochemical parameters to simulate the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Physiologically based pharmacokinetic (PBPK) modeling is a sophisticated IVIVE approach that integrates in vitro data with physiological information of the preclinical species (e.g., organ blood flow, tissue volumes, and enzyme expression levels) to predict the drug's concentration-time profile in various tissues.
The following table illustrates the key components and considerations in the IVIVE process for a metabolite like this compound.
| IVIVE Component | Description | Key Parameters | Relevance to Preclinical Systems |
|---|---|---|---|
| In Vitro Intrinsic Clearance (CLint) | The rate of metabolism in an in vitro system, normalized to the amount of enzyme or protein. | Km, Vmax | Provides a baseline measure of metabolic stability. |
| Scaling Factors | Factors used to scale up in vitro data to the whole organ level (e.g., microsomal protein per gram of liver, liver weight). | mg microsomal protein/g liver, liver weight (g) | Allows for the estimation of hepatic clearance in the whole animal. |
| Physiological Parameters | Species-specific physiological data used in PBPK models. | Hepatic blood flow, cardiac output, tissue volumes | Ensures the model accurately reflects the physiology of the preclinical species. |
| Prediction of In Vivo Clearance (CL) | The ultimate goal of IVIVE is to predict the rate at which the drug is removed from the body in vivo. | Hepatic clearance, renal clearance | Helps in predicting the drug's half-life and potential for accumulation. |
Role of Hydroxy Iloperidone D4 N Oxide in Preclinical Pharmacokinetic Research
Application as an Internal Standard in Quantitative Bioanalysis for Preclinical Studies
The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based assays. wuxiapptec.comaptochem.comkcasbio.com Hydroxy Iloperidone-d4 N-Oxide, as a deuterated analog of a potential iloperidone (B1671726) metabolite, is ideally suited for this role in preclinical studies involving animal models. An internal standard is crucial for ensuring the accuracy and precision of bioanalytical methods by compensating for variability during sample preparation, extraction, chromatographic injection, and ionization in the mass spectrometer. aptochem.com
The ideal internal standard co-elutes with the analyte and has the same extraction recovery and ionization response. aptochem.com Because deuterated standards like this compound are chemically identical to the analyte, they are the best choice to control for these variables. aptochem.com The mass difference imparted by the deuterium (B1214612) atoms (in this case, a +4 mass unit increase) allows the mass spectrometer to distinguish it from the unlabeled analyte, preventing signal interference. wuxiapptec.comaptochem.com
Developing a robust bioanalytical assay is a critical first step for any preclinical pharmacokinetic study. When developing methods to quantify iloperidone and its metabolites in animal plasma, urine, or tissue homogenates, this compound would be added to the biological samples at a known concentration at the beginning of the sample preparation process.
The development process involves optimizing several key aspects:
Sample Extraction: Procedures like protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) are optimized to efficiently extract the analyte and the internal standard from the complex biological matrix. nih.gov The presence of this compound helps in assessing and optimizing the recovery of the analyte during this stage.
Chromatographic Separation: Conditions for the liquid chromatography system, such as the choice of column, mobile phase composition, and gradient elution, are developed to achieve good separation of the analyte from other endogenous components and to ensure it co-elutes with the internal standard. researchgate.net
Mass Spectrometric Detection: The mass spectrometer parameters are tuned to selectively and sensitively detect both the analyte (Hydroxy Iloperidone N-Oxide) and the internal standard (this compound). This involves selecting appropriate precursor and product ions for multiple reaction monitoring (MRM) transitions.
The use of a SIL-IS like this compound can significantly reduce the time required for method development, leading to a more robust and reliable assay. kcasbio.com
Once a bioanalytical method is developed, it must be rigorously validated according to regulatory guidelines to ensure its reliability. nih.gov this compound plays a central role in the validation of several key parameters:
Linearity: The method's ability to produce results that are directly proportional to the concentration of the analyte is assessed by preparing calibration curves. The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. For iloperidone, linearity has been demonstrated over concentration ranges like 2–5,000 ng/mL with correlation coefficients greater than 0.999. oup.com
Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. These are evaluated by analyzing quality control (QC) samples at multiple concentration levels. The use of an internal standard helps to achieve better accuracy and precision, typically within ±15% of the nominal value (and ±20% at the lower limit of quantification). researchgate.net
Matrix Effects: This refers to the alteration of ionization efficiency by co-eluting components from the biological matrix. kcasbio.com Since the SIL-IS and the analyte have nearly identical physicochemical properties and retention times, they experience similar matrix effects. wuxiapptec.comkcasbio.com By calculating the ratio of the analyte response to the internal standard response, these effects are effectively normalized, leading to more accurate quantification. kcasbio.com
The table below illustrates typical validation parameters for a bioanalytical method for an antipsychotic drug in rat plasma, which would be applicable to an assay using this compound.
| Validation Parameter | Typical Acceptance Criteria | Example Data (Iloperidone in Rat Plasma) oup.com |
| Linearity Range | Correlation coefficient (r²) > 0.99 | 2–5,000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 | 0.9996 |
| Accuracy | Within ±15% of nominal value | 0–5% deviation |
| Precision (Intra- and Inter-day) | Coefficient of Variation (CV) < 15% | 1.70–5.90% CV |
| Recovery | Consistent and reproducible | 87.12–94.47% |
Mechanistic Pharmacokinetic Investigations in Preclinical Models (Non-human)
Beyond its role as an internal standard, isotopically labeled compounds like this compound are invaluable tools for mechanistic pharmacokinetic studies. By administering the labeled compound to animal models, researchers can trace its fate and disposition in the body, providing critical insights into the drug's absorption, distribution, metabolism, and excretion (ADME) properties.
Isotope tracing is a powerful technique to directly investigate metabolic pathway activity. nih.gov By introducing an isotopically labeled tracer into an animal model, downstream metabolites can be detected by mass spectrometry, allowing for the mapping of metabolic pathways. nih.gov
In the context of iloperidone, after administering this compound to preclinical species such as rats or dogs, urine, feces, and bile can be collected over time. The samples can then be analyzed by LC-MS to identify and quantify the labeled compound and any further metabolites derived from it. This allows researchers to:
Determine the major routes of excretion (renal vs. fecal).
Identify the chemical nature of the excreted products.
Understand if the N-oxide metabolite is subject to further biotransformation before elimination.
Mass balance studies are essential in drug development to account for the total fate of an administered drug. nih.gov These studies typically use a radiolabeled version of the drug (e.g., with ¹⁴C) to quantify the total drug-related material in excreta and tissues.
While a deuterated compound like this compound is not radioactive, it can be used in conjunction with unlabeled drug in "pseudo" mass balance or disposition studies focused on specific metabolic pathways. By administering a mixture of unlabeled iloperidone and labeled this compound, researchers can simultaneously monitor the parent drug and the fate of this specific metabolite. This can help to determine the quantitative importance of the N-oxidation pathway relative to other metabolic routes of iloperidone, such as hydroxylation and O-demethylation. psychopharmacologyinstitute.com
Understanding the pharmacokinetic profile of major metabolites is as important as that of the parent drug, especially if the metabolites are pharmacologically active. After administering this compound to animal models, blood samples can be collected at various time points to determine its pharmacokinetic parameters.
This allows for the direct measurement of:
Half-life (t½): The time it takes for the concentration of the metabolite to decrease by half. msdvetmanual.com
Area Under the Curve (AUC): A measure of the total exposure to the metabolite over time.
Clearance (Cl): The volume of plasma cleared of the metabolite per unit of time.
Volume of Distribution (Vd): The apparent volume into which the metabolite distributes in the body.
For iloperidone, the main metabolites in humans, P88 and P95, have been shown to have long half-lives. psychopharmacologyinstitute.com A study in preclinical species using this compound would provide similar crucial data for this specific metabolite, helping to build a complete pharmacokinetic model of iloperidone and its metabolic pathways in those animal models.
The table below shows hypothetical pharmacokinetic parameters that could be determined for this compound in a preclinical model, based on known parameters for iloperidone and its other metabolites.
| Pharmacokinetic Parameter | Definition | Hypothetical Value in a Preclinical Model |
| Tmax (h) | Time to reach maximum plasma concentration | 2 - 4 |
| Cmax (ng/mL) | Maximum plasma concentration | Varies with dose |
| t½ (h) | Elimination half-life | 20 - 30 |
| AUC (ng·h/mL) | Area under the plasma concentration-time curve | Varies with dose |
| Cl (L/h/kg) | Clearance | Varies with species |
| Vd (L/kg) | Volume of distribution | Varies with species |
Conclusion and Future Research Directions
Summary of Key Research Findings on Hydroxy Iloperidone-d4 N-Oxide
Direct research focusing exclusively on this compound is not extensively available in publicly accessible literature. However, its identity as a deuterated, N-oxide metabolite of a known psychoactive agent, iloperidone (B1671726), places it within the broader context of drug metabolism and pharmacokinetic studies. Iloperidone is known to be metabolized primarily by the cytochrome P450 enzymes CYP2D6 and CYP3A4. d-nb.infonih.govmdpi.com The formation of hydroxylated metabolites is a key pathway, and the subsequent N-oxidation represents a further step in the metabolic cascade.
The "d4" designation indicates that the molecule has been isotopically labeled with four deuterium (B1214612) atoms. Such stable isotope labeling is a critical tool in drug development and metabolic research. nih.govresearchgate.net Deuterated compounds are frequently synthesized to serve as internal standards for quantitative bioanalysis by mass spectrometry, allowing for precise measurement of the corresponding unlabeled metabolite in biological samples. nih.govmedchemexpress.com The use of stable isotopes helps to distinguish the analyte from endogenous interferences and improves the accuracy of pharmacokinetic profiling. nih.govingentaconnect.com Therefore, the primary role of this compound in research is likely as an analytical standard for its non-labeled counterpart.
Identification of Unanswered Questions and Research Gaps in Metabolite Characterization
The study of metabolites like this compound is integral to understanding the complete disposition of a drug. However, several research gaps can be identified:
Pharmacological Activity: A significant unanswered question is whether the N-oxide metabolites of iloperidone, including the hydroxylated form, possess any pharmacological activity. Their activity at dopamine D2 and serotonin 5-HT2A receptors, the primary targets of iloperidone, has not been fully elucidated.
Stereoselectivity of Metabolism: The enzymatic processes leading to the formation of Hydroxy Iloperidone N-Oxide may be stereoselective. Research is needed to determine which specific isoforms of CYP enzymes are responsible and whether there is a preferential formation of one stereoisomer over another.
Transporter Interactions: The potential for Hydroxy Iloperidone N-Oxide to be a substrate or inhibitor of drug transporters, such as P-glycoprotein, is an important area for investigation. Such interactions could influence the distribution and elimination of the metabolite and potentially lead to drug-drug interactions.
In Vivo Fate: While its formation can be studied in vitro, the in vivo concentration, distribution, and elimination kinetics of Hydroxy Iloperidone N-Oxide are not well-documented. Stable isotope-labeled tracers like the d4 variant are ideal for conducting such in vivo tracing studies. nih.gov
Prospective Methodological Advancements in Isotope-Labeled Metabolite Research
The field of isotope-labeled metabolite research is continually evolving, with advancements that could be applied to the study of compounds like this compound:
High-Resolution Mass Spectrometry (HRMS): The increasing resolution and sensitivity of mass spectrometry platforms, such as Orbitrap and TOF analyzers, allow for more confident identification and quantification of metabolites in complex biological matrices. nih.govresearchgate.net
Metabolomics and Isotope Tracing: Untargeted metabolomics approaches, combined with the use of stable isotope tracers, can provide a global view of the metabolic fate of a drug. acs.orgnih.gov This could reveal previously unknown metabolic pathways for iloperidone.
Improved Isotope Labeling Strategies: Advances in synthetic chemistry are enabling more complex and specific isotope labeling patterns. This can provide more detailed information about the mechanisms of metabolic reactions.
Computational Prediction: In silico tools for predicting metabolic fate and potential metabolite structures are becoming more sophisticated. These can guide experimental work and help in the interpretation of complex metabolic data.
Translational Implications for Early Drug Discovery and Development
The study of isotopically labeled metabolites has significant translational implications for the pharmaceutical industry:
Informing Lead Optimization: A detailed understanding of a drug's metabolic profile is crucial during lead optimization. biobide.comnih.gov Identifying major metabolites early in the process allows for chemical modifications to improve metabolic stability and pharmacokinetic properties. biobide.com The use of deuterated standards is fundamental to obtaining the precise pharmacokinetic data needed for these decisions.
Understanding Drug-Metabolite Interactions in Preclinical Models: Preclinical animal models are used to assess the safety and efficacy of new drug candidates. Isotope-labeled metabolites are essential for "cold" tracer studies in these models to understand the absorption, distribution, metabolism, and excretion (ADME) of the drug and its metabolites without the need for radioactive labels. nih.govresearchgate.net This is critical for predicting human pharmacokinetics.
Predicting Drug-Drug Interactions: By identifying the specific enzymes responsible for metabolite formation, researchers can predict potential drug-drug interactions. d-nb.infonih.gov For instance, if Hydroxy Iloperidone N-Oxide is formed by an enzyme that is commonly inhibited by other drugs, co-administration could lead to altered drug exposure.
Q & A
Q. What criteria should guide the inclusion of this compound data in publications to meet ethical standards?
- Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure research questions address unmet needs without redundancy. Disclose all conflicts of interest, including funding sources for compound synthesis. Cite primary literature for metabolite identification rather than commercial databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
